Functional Group-Driven Odor Profile: Aldehyde-Thiol Synergy vs. Mercapto-Alcohols
While direct, side-by-side odor threshold comparisons for Butanal, 2-mercapto- are not available in the open literature, its structural and functional classification allows for a strong class-level inference. The compound contains both an aldehyde (-CHO) and a thiol (-SH) group, a combination known to generate exceptionally potent and characteristic 'meaty' and 'brothy' aromas [1]. In contrast, related compounds used in savory flavors, such as 2-mercapto-3-butanol (CAS 37887-04-0, a mercapto-alcohol) and 3-mercapto-2-butanone (CAS 40789-98-8, a mercapto-ketone), possess only a single carbonyl or alcohol group in addition to the thiol. These functional differences lead to distinct sensory profiles: the mercapto-alcohol is described as having a 'roasted meat, alliaceous, sauteed onion and garlic' odor , while the mercapto-ketone is noted for its 'sulfurous, meaty, roasted beef' character . The aldehyde functionality in Butanal, 2-mercapto- is expected to impart a more 'brothy' and 'cooked' nuance and allows for unique chemical interactions (e.g., Schiff base formation) that can be leveraged for controlled flavor release.
| Evidence Dimension | Odor Profile and Functional Group Reactivity |
|---|---|
| Target Compound Data | Odor profile: Reported as brothy, meaty, alliaceous [2]. Contains both aldehyde and thiol groups. |
| Comparator Or Baseline | 2-Mercapto-3-butanol (CAS 37887-04-0): Odor described as 'roasted meat, alliaceous, sauteed onion and garlic' . Contains thiol and alcohol groups. 3-Mercapto-2-butanone (CAS 40789-98-8): Odor described as 'sulfurous, meaty, roasted beef' . Contains thiol and ketone groups. |
| Quantified Difference | Not quantified; differentiation is qualitative and based on functional group-driven odor character and reactivity. |
| Conditions | Sensory evaluation in propylene glycol or similar food-grade media. |
Why This Matters
For flavor formulators, the aldehyde group in Butanal, 2-mercapto- offers a distinct 'brothy' top-note and unique reactive potential not available in the more common mercapto-alcohols or ketones, enabling creation of specific savory profiles.
- [1] Polster, J., & Schieberle, P. Structure–Odor Correlations in Homologous Series of Alkanethiols and Attempts To Predict Odor Thresholds by 3D-QSAR Studies. Journal of Agricultural and Food Chemistry, 2015, 63(5), 1419-1432. View Source
- [2] Pherobase. 3-Mercapto-2-methylbutanal (C5H10OS) Odor Profile. Retrieved April 2026. View Source
